molecular formula C10H17N3O B1524979 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine CAS No. 1311316-31-0

2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine

Cat. No.: B1524979
CAS No.: 1311316-31-0
M. Wt: 195.26 g/mol
InChI Key: OGQYGLMJTYQJDL-UHFFFAOYSA-N
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Description

2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine is a useful research compound. Its molecular formula is C10H17N3O and its molecular weight is 195.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting the hydrolysis of acetylcholine . Additionally, it can form complexes with metal ions, which can influence its reactivity and interaction with other biomolecules . The nature of these interactions often involves coordination bonds between the nitrogen atoms in the pyrazole ring and the metal ions, leading to changes in the enzyme’s activity and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating the levels of ROS, it can impact gene expression and cellular metabolism, leading to changes in cell function. For instance, in studies involving rainbow trout alevins, exposure to this compound resulted in altered acetylcholinesterase activity, which in turn affected neural transmission and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of acetylcholinesterase, where the compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine . This binding interaction is facilitated by the nitrogen atoms in the pyrazole ring, which form coordination bonds with the enzyme’s active site residues. Additionally, the compound can influence gene expression by modulating transcription factors and signaling pathways associated with oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as sustained inhibition of acetylcholinesterase and persistent oxidative stress . These long-term effects have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s impact over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as enhanced neural transmission and improved cognitive function . At higher doses, it can exhibit toxic effects, including severe inhibition of acetylcholinesterase, leading to impaired neural function and behavioral changes . These threshold effects underscore the importance of dosage optimization in therapeutic applications to minimize adverse effects while maximizing benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those associated with oxidative stress and acetylcholine metabolism . The compound interacts with enzymes such as acetylcholinesterase, influencing the hydrolysis of acetylcholine and thereby affecting cholinergic signaling . Additionally, it can modulate the activity of enzymes involved in ROS production and scavenging, impacting the overall redox balance within cells . These interactions can lead to changes in metabolic flux and metabolite levels, further influencing cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interaction with specific transporters and binding proteins . The compound can be transported across cell membranes via active transport mechanisms, involving transporter proteins that recognize its structural features . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by its structural properties and interactions with targeting signals and post-translational modifications . The compound has been found to localize primarily in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic processes . Additionally, it can be directed to specific organelles, such as the mitochondria, through targeting signals that facilitate its transport across organelle membranes . These localization patterns are critical for understanding the compound’s functional role within cells.

Properties

IUPAC Name

2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-8-5-9(2)13(12-8)7-10-6-11-3-4-14-10/h5,10-11H,3-4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQYGLMJTYQJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CNCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.